Cholesterol trans-Cinnamate
Description
Contextualization of Cinnamic Acid Derivatives within Contemporary Academic Inquiry
Cinnamic acid and its derivatives are naturally occurring phenolic compounds found in various plants, fruits, and vegetables. jocpr.com They are key intermediates in the shikimate and phenylpropanoid pathways in biological chemistry, serving as precursors to many alkaloids, aromatic amino acids, and indole (B1671886) derivatives. jocpr.com The structure of cinnamic acid, which includes a benzene (B151609) ring, an alkene double bond, and an acrylic acid functional group, allows for various modifications, leading to a wide array of bioactive compounds. nih.govbeilstein-journals.org
In contemporary academic research, cinnamic acid derivatives are investigated for a broad spectrum of pharmacological activities. jocpr.comnih.gov These include antioxidant, anti-inflammatory, antimicrobial, anticancer, neuroprotective, and antidiabetic properties. nih.govnih.gov The biological efficacy of these derivatives is often linked to the nature and position of substituents on the cinnamic acid structure. nih.gov For instance, the presence of hydroxyl groups on the phenyl ring can significantly influence their antioxidant activity. mdpi.com Researchers are actively exploring these derivatives to develop new therapeutic agents with enhanced efficacy and to understand their structure-activity relationships. nih.govbeilstein-journals.org
Significance of Cholesterol Esters in Mechanistic Biological and Material Science Research
Cholesterol esters are a crucial class of lipids formed by the esterification of cholesterol with a fatty acid. In biological systems, they serve as a primary storage and transport form of cholesterol, playing a vital role in maintaining cholesterol homeostasis. scirp.orgnih.gov Found within the hydrophobic cores of lipoproteins and intracellular lipid droplets, cholesterol esters are essential for moving large quantities of cholesterol between tissues and organs. nih.gov The study of cholesterol esters is fundamental to understanding lipid metabolism and its dysregulation in diseases such as atherosclerosis. nih.gov
In material science, the unique structural properties of cholesterol esters, particularly their ability to form liquid crystals, are of significant interest. The rigid, planar steroid nucleus combined with a flexible acyl chain allows these molecules to self-assemble into ordered, yet fluid, phases. These cholesteric liquid crystals exhibit unique optical properties, such as selective light reflection and thermochromism (color change with temperature), making them valuable in applications like temperature sensors and optical devices. researchgate.netresearchgate.net The specific properties of the liquid crystal phase, such as its stability and the wavelength of reflected light, can be tuned by altering the structure of the esterified fatty acid. researchgate.netresearchgate.net
Current Research Landscape and Scholarly Focus on Cholesterol trans-Cinnamate and Related Conjugates
Current research on this compound and related conjugates primarily focuses on their liquid crystalline properties and potential biological activities. The rigid aromatic structure of the trans-cinnamate moiety, when attached to the cholesterol backbone, enhances the thermal stability and optical properties of the resulting cholesteric liquid crystals compared to esters with saturated aliphatic chains. This makes this compound a compound of interest for developing advanced materials with specific optical responses. researchgate.net
Studies have demonstrated that this compound and its derivatives can form cholesteric liquid crystal phases that exhibit selective light reflection in the visible spectrum. researchgate.net This has led to investigations into their use for creating sensors for temperature and solvents. researchgate.net The synthesis of various cholesterol-based cinnamic acid derivatives with different terminal alkoxy chains has been a key area of research to modulate their mesomorphic (liquid crystalline) properties. researchgate.net For instance, increasing the length of the terminal chain has been shown to enhance the stability of the smectic mesophases. researchgate.net
From a biochemical perspective, while research is less extensive than for other cholesterol esters, the focus is on how the bulky cinnamate (B1238496) group affects its interaction with biological membranes and enzymes. The UV-active aromatic ring in this compound provides a useful analytical handle for detection via spectrophotometry, which is an advantage over non-aromatic esters that require derivatization. Some studies on cinnamate supplementation in animal models have suggested potential roles in regulating lipid metabolism by lowering hepatic cholesterol and triglyceride levels. nih.gov However, the specific effects of the conjugated this compound molecule within biological systems remain an active area of investigation.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₂O₂ | |
| Molecular Weight | 516.81 g/mol | |
| CAS Number | 50305-81-2 | nih.govchemicalbook.com |
| IUPAC Name | (3β)-cholest-5-en-3-yl (2E)-3-phenylprop-2-enoate | sigmaaldrich.com |
| Physical State | Solid | chemicalbook.com |
Properties
CAS No. |
1990-11-0 |
|---|---|
Molecular Formula |
C36H52O2 |
Molecular Weight |
516.8 g/mol |
IUPAC Name |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3/t26?,29?,30?,31?,32?,33?,35-,36+/m0/s1 |
InChI Key |
FESYLMLHRKCTFF-REFBUMDKSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |
Other CAS No. |
1990-11-0 |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Cholesterol Trans Cinnamate and Its Analogs
Established Synthetic Routes for Cholesterol trans-Cinnamate
The synthesis of this compound is primarily achieved through the esterification of cholesterol with trans-cinnamic acid. This transformation can be accomplished via several established protocols, each with distinct advantages and limitations.
Direct esterification represents the most conventional approach to synthesizing this compound. These methods involve the reaction of the hydroxyl group of cholesterol with the carboxylic acid group of trans-cinnamic acid.
Acid-Catalyzed Esterification: This classic method, a variation of the Fischer-Speier esterification, employs a strong acid catalyst to protonate the carbonyl group of trans-cinnamic acid, thereby activating it for nucleophilic attack by the hydroxyl group of cholesterol. Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is typically conducted under reflux conditions in a non-polar solvent like toluene (B28343), which aids in the removal of the water byproduct via azeotropic distillation, driving the equilibrium towards product formation.
Coupling Reagent-Mediated Esterification: To circumvent the harsh conditions of strong acid catalysis, modern protocols often utilize coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used. These carbodiimides activate the carboxylic acid group of trans-cinnamic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the cholesterol's hydroxyl group. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate this reaction. nih.govmdpi.com This method is favored for its mild reaction conditions and generally high yields. nih.gov
Base-Catalyzed Transesterification: An alternative route is the transesterification of a simple cinnamic acid ester, such as methyl cinnamate (B1238496) or ethyl cinnamate, with cholesterol. This reaction is catalyzed by a base, for example, sodium methoxide (B1231860) (NaOMe) or potassium carbonate (K₂CO₃). The base deprotonates the cholesterol's hydroxyl group, increasing its nucleophilicity and facilitating the attack on the ester carbonyl of the cinnamate. This method avoids the use of corrosive acids but can be sensitive to moisture.
The choice of synthetic method for this compound depends on factors like desired yield, scalability, and tolerance of functional groups. A comparative analysis highlights the differences in their efficiencies and required parameters.
| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Key Features & Limitations |
| Acid-Catalyzed Esterification | p-TsOH / H₂SO₄ | Toluene / Benzene (B151609) | 80–110°C (Reflux) | 6–12 h | 60–75 | Simple, but harsh conditions can lead to side products (e.g., dehydrated cholesterol) and corrosive waste. |
| Coupling Reagent-Mediation | EDCI / DMAP | CH₂Cl₂ | Room Temp. | 10–34 h | 14-53 (for derivatives) | Mild conditions, high efficiency, but reagents can be expensive and require careful purification to remove byproducts (e.g., dicyclohexylurea for DCC). mdpi.com |
| Base-Catalyzed Transesterification | K₂CO₃ / NaOMe | Anhydrous DMF | ~80°C | ~6 h | 78–82 | Avoids corrosive acids, good yields, but sensitive to moisture and may suffer from incomplete conversion. |
| Enzymatic Esterification | Immobilized Lipase (B570770) (e.g., Novozym 435) | tert-Butanol | ~50°C | 24 h | 88–94 | Environmentally friendly, high selectivity, mild conditions, enzyme can be reused. Reaction times can be longer. |
Direct Esterification Protocols Involving Cholesterol and trans-Cinnamic Acid
Advanced Synthesis of Cholesterol-Cinnamate Derivatives
Building upon the fundamental structure of cholesterol and cinnamic acid, researchers have developed advanced strategies to synthesize a wide array of derivatives with modified properties.
Semisynthesis, which uses a naturally occurring compound like cholesterol as a starting material, is a prominent strategy for creating novel ester derivatives. mdpi.com Recent research has focused on combining the cholesterol framework with various cinnamic acid-like fragments to explore new biological activities. mdpi.com For instance, a series of new cholesterol ester derivatives were synthesized by introducing cinnamic acid-like fragments at the C-7 position of the cholesterol molecule, a less common modification site compared to the C-3 hydroxyl group. mdpi.com This approach involves multiple steps, often starting with the modification of the cholesterol backbone before the final esterification with a substituted cinnamic acid. mdpi.combohrium.com These strategies allow for the systematic exploration of structure-activity relationships by creating a library of related compounds. connectedpapers.comscilit.comglobalauthorid.comglobalauthorid.com
The versatility of the cholesterol and cinnamic acid scaffolds allows for the incorporation of a wide range of functional groups, leading to derivatives with tailored properties.
Modifications on the Cinnamic Acid Moiety: The aromatic ring of cinnamic acid is a prime site for introducing various substituents. Electron-donating groups (e.g., methoxy (B1213986), -OCH₃) and electron-withdrawing groups (e.g., nitro, -NO₂) can be placed at different positions on the ring to modulate the electronic properties of the molecule. jst.go.jp For example, derivatives with hydroxyl groups (like ferulic or p-coumaric acid) or multiple methoxy groups have been synthesized. nih.govnih.gov
Modifications on the Cholesterol Moiety: While the C-3 hydroxyl group is the most common site for esterification, other positions on the steroid nucleus can also be modified. As mentioned, the C-7 position has been targeted for creating novel derivatives. mdpi.com Furthermore, the cholesterol structure itself can be altered, for instance, by creating oxime ester or ether linkages at the C-3 position, which are then combined with cinnamic acid-like fragments. bohrium.com
Linker and Linkage Modification: Beyond the standard ester bond, other linkages can be employed. For example, by reacting cholesteryl chloroformate with various amines and amides, a series of cholesteryl carbamate (B1207046) derivatives containing diverse functional groups have been synthesized. orientjchem.org These modifications significantly alter the chemical nature and three-dimensional shape of the resulting molecule.
Enzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for preparing cinnamic acid esters. jocpr.com Lipases, particularly immobilized forms like Candida antarctica lipase B (CAL-B), commercially known as Novozym 435, are highly effective catalysts for this transformation. nih.govethz.chpcbiochemres.com
The enzymatic esterification of cholesterol or its derivatives with cinnamic acids offers several advantages:
Mild Reaction Conditions: Reactions are typically run at lower temperatures (e.g., 50-80°C), which prevents the degradation of sensitive substrates and reduces energy consumption. nih.govresearchgate.net
High Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, minimizing the need for protecting groups and reducing the formation of byproducts. acs.org
Environmental Sustainability: These methods avoid the use of toxic catalysts and harsh solvents. acs.org The enzymes are biodegradable and can often be reused for multiple reaction cycles, making the process more cost-effective and environmentally friendly. nih.govjocpr.com
For example, the synthesis of octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol using Novozym 435 achieved a 90% conversion within 24 hours at 80°C. nih.gov Similarly, the lipase-catalyzed transesterification of ethyl dihydrocinnamate with cholesterol has also been demonstrated. researchgate.net
Application of Knoevenagel-Doebner Condensation in Cinnamic Acid Synthesis
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. bepls.com The Doebner modification of this reaction is particularly relevant for the synthesis of cinnamic acids. scispace.com This modification uses malonic acid as the active methylene compound and typically employs a base system like pyridine (B92270) with a catalytic amount of piperidine (B6355638). bepls.commdpi.com
The reaction mechanism proceeds through several key steps. First, the base (e.g., piperidine) deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate ion. quora.com This enolate then attacks the carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde). quora.com The resulting intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. A crucial feature of the Doebner modification is the subsequent decarboxylation of this intermediate, which is often facilitated by the pyridine solvent, yielding the final α,β-unsaturated carboxylic acid, such as trans-cinnamic acid. scispace.commdpi.com The use of malonic acid itself, rather than its ester, is a key feature that allows for this efficient one-pot condensation and decarboxylation sequence. uns.ac.id
Recent advancements have focused on developing more environmentally friendly protocols, aiming to replace solvents like pyridine. uns.ac.id For instance, a method using morpholine (B109124) as the organocatalyst in toluene has been successfully scaled up. uns.ac.id Another approach utilizes microwave irradiation in the presence of piperidine and triethylamine (B128534) in toluene, significantly reducing reaction times. acs.org
Table 1: Examples of Knoevenagel-Doebner Condensation Conditions This table is interactive. You can sort and filter the data.
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Conditions | Product | Reference(s) |
|---|---|---|---|---|---|
| Benzaldehyde (B42025) | Malonic Acid | Piperidine/Pyridine | Heating | trans-Cinnamic Acid | mdpi.com, scispace.com |
| Various Aromatic Aldehydes | Malonic Acid | Morpholine/Toluene | Scale-up process | Substituted Cinnamic Acids | uns.ac.id |
| Benzaldehyde | Malonic Acid | Piperidine/Triethylamine/Toluene | Microwave, 100°C, 1h | trans-Cinnamic Acid (68% yield) | acs.org |
| Bromobenzaldehyde | Malonic Acid | Piperidine/Pyridine/DMF | Reflux, 6h | Bromocinnamic Acid | youtube.com |
Stereoselective Synthesis via Wittig Reactions for trans-Cinnamate Derivatives
The Wittig reaction is a highly versatile and widely used method for synthesizing alkenes from aldehydes or ketones. researchgate.net A key advantage of this reaction is its ability to provide stereochemical control, making it particularly useful for the synthesis of trans-cinnamate derivatives. wikidoc.org The reaction involves a phosphorus ylide, also known as a Wittig reagent, reacting with a carbonyl compound. researchgate.net
For the synthesis of trans-cinnamates, stabilized phosphorus ylides are employed. A prime example is the reaction of benzaldehyde with (carbethoxymethylene)triphenylphosphorane. This ylide is stabilized by the electron-withdrawing ester group, which allows it to be isolated and handled more easily than unstabilized ylides. nih.govharvard.edu The reaction with aldehydes proceeds with high stereoselectivity to afford the (E)-alkene, or trans-isomer, often in excellent yield. wikidoc.orgresearchgate.net
The mechanism is generally understood to proceed via a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. nih.govresearchgate.net This intermediate then undergoes a retro-[2+2] cycloaddition to collapse, yielding the desired alkene and triphenylphosphine (B44618) oxide. researchgate.net The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. researchgate.net The stereoselectivity for the trans-alkene with stabilized ylides is a result of kinetic control, where the transition state leading to the trans-oxaphosphetane intermediate is sterically favored. nih.gov
Table 2: Wittig Reaction for Ethyl trans-Cinnamate Synthesis This table is interactive. You can sort and filter the data.
| Aldehyde | Wittig Reagent | Solvent | Conditions | Product | Reference(s) |
|---|---|---|---|---|---|
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | Not specified | Ethyl trans-Cinnamate | wikidoc.org |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None | Room Temp, 15 min | Ethyl trans-Cinnamate | harvard.edu |
| 9-Anthraldehyde | (Carbethoxymethylene)triphenylphosphorane | None | 110°C, 15 min | trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester | researchgate.net |
Aldol (B89426) Condensation Methodologies for trans-Geometry in Cinnamic Acid Derivatives
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds. nih.gov A specific variant, the Claisen-Schmidt condensation, is particularly effective for synthesizing α,β-unsaturated aldehydes and ketones, which are direct precursors or analogs of cinnamic acid derivatives. This reaction involves a crossed aldol condensation between an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde) and an enolizable aldehyde or ketone (like acetaldehyde (B116499) or acetone). quora.comsci-hub.st
The reaction is typically base-catalyzed. The base (e.g., sodium hydroxide) removes an acidic α-hydrogen from the enolizable carbonyl compound to generate a nucleophilic enolate. quora.comnih.gov This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. youtube.com The resulting β-hydroxy carbonyl compound, or "aldol" adduct, readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the more stable, conjugated α,β-unsaturated system. nih.gov This dehydration step is what establishes the double bond, and the trans-geometry is generally favored due to its greater thermodynamic stability, which minimizes steric hindrance. sci-hub.st For example, the reaction of benzaldehyde and acetaldehyde yields cinnamaldehyde, which can be subsequently oxidized to cinnamic acid. quora.comyoutube.com
Directed aldol reactions, using pre-formed metal enolates (e.g., boron or lithium enolates), offer a powerful strategy for controlling regioselectivity and stereoselectivity, allowing for the synthesis of specific aldol adducts that can then be converted to the desired unsaturated product. wikidoc.org
Table 3: Claisen-Schmidt Condensation Examples This table is interactive. You can sort and filter the data.
| Aromatic Aldehyde | Enolizable Carbonyl | Catalyst | Product Type | Reference(s) |
|---|---|---|---|---|
| Benzaldehyde | Acetaldehyde | Sodium Hydroxide | Cinnamaldehyde | quora.com, youtube.com |
| Benzaldehyde | Acetophenone | Sodium Hydroxide | Chalcone (Benzalacetophenone) | sci-hub.st, scispace.com |
| Various Benzaldehydes | Various Acetophenones | NaOH, KOH | Chalcones |
Utilization of Perkin Reaction for Cinnamic Acid and Derivative Preparation
The Perkin reaction, discovered by William Henry Perkin, is a classic organic reaction used to synthesize α,β-unsaturated aromatic acids, most notably cinnamic acid. The reaction involves the condensation of an aromatic aldehyde (e.g., benzaldehyde) with an aliphatic acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate).
The mechanism of the Perkin reaction is considered a type of aldol condensation. sci-hub.st The catalyst, sodium acetate, acts as a base to abstract an α-proton from the acetic anhydride, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde to form a tetrahedral intermediate. This intermediate is protonated and then undergoes a series of steps involving an internal acyl transfer and subsequent elimination of a water molecule upon heating, leading to an unsaturated anhydride. Finally, hydrolysis of this anhydride yields the final product, trans-cinnamic acid, and acetic acid. The reaction generally requires high temperatures (around 180°C) and prolonged heating. uns.ac.id
The Perkin reaction is a reliable method for preparing not only cinnamic acid but also its substituted derivatives. Furthermore, it has been applied to synthesize other important compounds such as coumarin (B35378) (from salicylaldehyde) and the phytoestrogenic stilbene, resveratrol.
Table 4: Typical Perkin Reaction for Cinnamic Acid Synthesis This table is interactive. You can sort and filter the data.
| Aromatic Aldehyde | Acid Anhydride | Catalyst | Conditions | Product | Reference(s) |
|---|---|---|---|---|---|
| Benzaldehyde | Acetic Anhydride | Sodium Acetate | Heat (~180°C), ~3-5 hours | trans-Cinnamic Acid | , |
| Benzaldehyde | Acetic Anhydride | Sodium Acetate | Sonication, 70°C, 1h | trans-Cinnamic Acid | uns.ac.id, uns.ac.id |
| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | Heat | Coumarin | , |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of cholesterol trans-cinnamate. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular framework.
One-dimensional NMR techniques are fundamental for determining the basic structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, the spectrum is a composite of signals from both the cholesterol and trans-cinnamate moieties.
Cholesterol Moiety: The complex steroid nucleus of cholesterol gives rise to a series of overlapping signals in the upfield region of the spectrum. magritek.com Characteristic peaks for the methyl protons (C18 and C19) and the protons of the aliphatic side chain are readily identifiable. magritek.com
trans-Cinnamate Moiety: The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.3-7.5 ppm). rsc.org The two vinyl protons of the trans double bond exhibit distinct signals with a large coupling constant (J ≈ 16 Hz), a characteristic feature of the trans configuration. rsc.org The proton attached to the carbon adjacent to the phenyl group (α-proton) resonates further downfield compared to the β-proton due to the deshielding effect of the carbonyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of all unique carbon atoms within the molecule, offering a complementary and often more resolved view of the carbon skeleton.
Cholesterol Moiety: The spectrum displays numerous signals corresponding to the 27 carbon atoms of the cholesterol framework. magritek.com The positions of these signals are well-established and serve as a fingerprint for the sterol backbone. nih.gov
trans-Cinnamate Moiety: Key signals for the cinnamate (B1238496) portion include the carbonyl carbon of the ester group, which typically resonates around 167-170 ppm. rsc.org The carbons of the aromatic ring and the vinyl carbons also show characteristic chemical shifts. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for the trans-Cinnamate Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 7.3 - 7.5 (m) | 128 - 134 |
| Vinyl Proton (α to C=O) | 6.44 (d, J≈16 Hz) | 117.9 |
| Vinyl Proton (β to C=O) | 7.70 (d, J≈16 Hz) | 144.9 |
| Carbonyl Carbon | - | 167.5 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. Data is representative and based on similar cinnamate esters. rsc.org
Two-dimensional NOESY is a powerful NMR technique used to investigate the spatial proximity of atoms within a molecule. It detects through-space correlations between protons that are close to each other, typically within 5 Å. For a molecule like this compound, NOESY can provide insights into its conformation and the relative orientation of the cholesterol and cinnamate moieties. For instance, correlations between the protons of the cholesterol A-ring and the protons of the cinnamate group would indicate a folded conformation where these two parts of the molecule are in close proximity. Such studies are crucial for understanding intermolecular interactions, for example, in the formation of liquid crystals or gels. researchgate.net
One-Dimensional ¹H NMR and ¹³C NMR Analysis
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Vibrational spectroscopy, including IR and FT-IR, is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. uou.ac.in
The IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts, with some shifts due to the ester linkage.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretching vibration is a key diagnostic peak. This typically appears in the region of 1700-1730 cm⁻¹. researchgate.netdocbrown.info
C=C Stretch: The spectrum will show absorptions for the C=C double bond of the cholesterol ring (around 1674 cm⁻¹) and the C=C double bond of the cinnamate group (around 1630 cm⁻¹). docbrown.inforesearchgate.net The aromatic ring of the cinnamate moiety also gives rise to characteristic C=C stretching bands between 1450 and 1600 cm⁻¹. docbrown.infolibretexts.org
C-O Stretch: The C-O stretching vibrations of the ester group will produce strong bands, typically in the 1100-1300 cm⁻¹ region. researchgate.netlibretexts.org
C-H Stretch: The spectrum will also feature C-H stretching vibrations. Those of the sp² hybridized carbons (aromatic and vinyl) appear above 3000 cm⁻¹, while the sp³ hybridized carbons of the cholesterol backbone appear below 3000 cm⁻¹. researchgate.netlibretexts.org
Out-of-Plane Bending: The trans-substituted double bond of the cinnamate group gives a characteristic out-of-plane (oop) bending vibration around 980 cm⁻¹. libretexts.org
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| C=O Stretch | 1700-1730 | Ester Carbonyl |
| C=C Stretch (alkene) | ~1630 | Cinnamate Double Bond |
| C=C Stretch (aromatic) | 1450-1600 | Phenyl Ring |
| C-O Stretch | 1100-1300 | Ester Linkage |
| C-H Stretch (sp²) | >3000 | Aromatic/Vinyl C-H |
| C-H Stretch (sp³) | <3000 | Aliphatic C-H |
| C-H Bend (oop) | ~980 | trans-Alkene |
Note: The exact positions of the peaks can be influenced by the molecular environment and sample preparation. researchgate.netdocbrown.infolibretexts.org
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and can provide structural information through analysis of fragmentation patterns. creative-proteomics.com
MALDI-ToF is a "soft" ionization technique particularly well-suited for the analysis of large, non-volatile molecules like this compound, as it minimizes fragmentation during the ionization process. creative-proteomics.com In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the intact analyte molecule. mdpi.com
The MALDI-ToF spectrum of this compound would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or adducts such as [M+Na]⁺ or [M+K]⁺. nih.govresearchgate.net The molecular weight of this compound (C₃₆H₅₂O₂) is 516.81 g/mol , and the mass spectrometer would detect ions with m/z values corresponding to this mass (plus the mass of any adduct ions). This provides a direct and accurate confirmation of the compound's molecular formula. While MALDI is a soft ionization method, some fragmentation may occur, which can provide additional structural clues. For example, cleavage of the ester bond could result in fragment ions corresponding to the cholesterol and cinnamate moieties.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Information
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing cholesteryl esters. In positive ion mode, cholesteryl esters, including trans-cinnamate, readily form ammonium (B1175870) adducts. nih.gov Subsequent tandem mass spectrometry (MS/MS) induces collision-induced fragmentation, which for cholesteryl esters, typically generates a characteristic fragment ion at m/z 369. nih.gov This fragment corresponds to the cholesterol backbone after the loss of the esterified group and a water molecule, providing definitive structural confirmation of the cholesterol moiety. While free cholesterol itself is not well-suited for ESI, its derivatization, for instance into cholesteryl acetate, allows for parallel analysis with other cholesteryl esters. nih.gov The fragmentation patterns observed in ESI-MS/MS are instrumental in identifying the specific fatty acid or, in this case, the cinnamate group attached to the cholesterol core. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of this compound (C₃₆H₅₂O₂), a critical piece of data for confirming its elemental composition. nih.gov Non-targeted profiling using techniques like Fourier transform ion cyclotron resonance mass spectrometry allows for the simultaneous measurement of thousands of molecular signals with high accuracy, which is essential in complex biological or synthetic mixtures. tum.de The high resolving power of HRMS distinguishes between molecules with very similar nominal masses, ensuring unambiguous identification. For cholesteryl esters, HRMS can verify the assigned structures by comparing the measured mass to the calculated exact mass, often with sub-ppm accuracy.
X-ray Diffraction (XRD) for Crystalline and Supramolecular Structure Determination
X-ray diffraction techniques are indispensable for elucidating the solid-state structure of this compound, from the atomic arrangement within a single crystal to the organization in liquid crystalline phases.
Single Crystal X-ray Diffraction for Molecular Conformation and Packing
Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, three-dimensional view of the molecular structure at an atomic level. uol.deuhu-ciqso.es This technique determines the precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the this compound molecule in the crystalline state. uol.deresearchgate.net Analysis of crystallographic data from numerous steroid structures indicates that the observed molecular conformations are primarily governed by intramolecular forces, with negligible influence from crystal packing forces. nih.gov For instance, in the crystal structure of a related cholesteryl derivative, cholesteryl cinnamate (CCS), molecules adopt a slipped, zigzag stacking arrangement, leading to a helical superstructure. researchgate.net This detailed structural information is crucial for understanding structure-property relationships. uhu-ciqso.esrsc.org
Table 1: Crystallographic Data for a Related Cholesteryl Cinnamate (CCS) Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 11.234 |
| b (Å) | 12.567 |
| c (Å) | 24.891 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3512.9 |
| Z | 4 |
| Note: Data corresponds to a cholesteryl cinnamate derivative (CCS) as a representative example. Data obtained from supplementary information related to a study on cholesterol building blocks. researchgate.net |
Small- and Wide-Angle X-ray Scattering (SAXS/WAXS) for Mesophase Characterization
Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) are powerful techniques for characterizing the hierarchical structures present in the liquid crystalline (mesophase) states of materials like this compound. acs.orgresearchgate.net SAXS probes larger-scale structures (typically 1-100 nm), providing information on the long-range order and dimensions of self-assembled structures, such as the layers in a smectic phase or the lattice of columnar phases. acs.org WAXS, conversely, provides information on shorter-range order, such as the packing of molecules within those layers. l-i-c.org For liquid crystalline polymers and molecules, the combination of SAXS and WAXS can reveal the type of mesophase (e.g., nematic, smectic, columnar) and the arrangement of the molecules within these phases. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a fundamental tool for investigating the electronic properties of this compound, particularly its interaction with ultraviolet light.
Investigation of Photoresponsive Properties and UV Absorption Behavior
The cinnamate moiety in this compound is a chromophore that absorbs UV radiation, leading to electronic transitions. afjbs.com UV-Vis spectroscopy is used to identify the wavelengths of maximum absorption (λmax), which correspond to these transitions. For cinnamates, these absorptions are typically associated with the π-π* transitions of the conjugated system. afjbs.commdpi.com Upon irradiation with UV light, cinnamate derivatives can undergo photochemical reactions, such as [2+2] cycloaddition or trans-cis isomerization. mdpi.com UV-Vis spectroscopy can monitor these reactions by observing changes in the absorption spectrum over time. For example, the decrease in the intensity of the absorbance band corresponding to the trans-isomer and the potential appearance of a new band for the cis-isomer can provide evidence of photoisomerization. researchgate.netcerealsgrains.org This photoresponsive behavior is central to the application of such molecules in light-sensitive materials. sci-hub.se
Studies on E-Z Isomerization Dynamics
The photochemical behavior of Cholesteryl trans-Cinnamate involves a reversible E-Z (trans-cis) photoisomerization, a process that has been a subject of significant research due to its impact on the material's liquid crystalline properties. ustc.edu.cn This isomerization is primarily induced by ultraviolet (UV) irradiation, which causes a configurational change around the carbon-carbon double bond of the cinnamate moiety. ustc.edu.cnbohrium.com
The dynamics of this isomerization are influenced by the physical state of the compound. Studies comparing the reaction in different states—solid, liquid crystalline, and isotropic solution—have revealed that the rate of isomerization is fastest in the liquid crystalline state. The rate is slowest in the highly ordered solid state and intermediate in the isotropic (liquid) state. This suggests that the unique combination of molecular ordering and mobility in the liquid crystalline phase facilitates the transformation.
The process of E-Z photoisomerization can be monitored using UV-Vis spectroscopy. ustc.edu.cnaip.org The trans (E) isomer and the cis (Z) isomer have distinct absorption spectra. Upon irradiation with UV light, typically in the UVB range, the intensity of the absorption band corresponding to the trans isomer decreases while a new band for the cis isomer appears, allowing for kinetic analysis of the reaction. ustc.edu.cnaip.org This reversible isomerization is a key feature of photochromic materials, where the change in molecular geometry can be used to alter the material's optical properties. ustc.edu.cnresearchgate.net
In addition to isomerization, UV irradiation can also lead to an irreversible [2+2] photodimerization, forming a cyclobutane (B1203170) ring. ustc.edu.cn This reaction is competitive with isomerization and is highly dependent on the molecular arrangement. ustc.edu.cntandfonline.com The specific alignment of molecules in the liquid crystal phase can favor one photoreaction over the other. ustc.edu.cn For Cholesteryl Cinnamate, research indicates a complex photoreaction that includes both isomerization and dimerization. ustc.edu.cnaip.org
The table below summarizes the photoreaction behavior of Cholesteryl trans-Cinnamate in different physical states.
| Physical State | Primary Photoreaction | Relative Reaction Rate | Key Influencing Factors |
|---|---|---|---|
| Solid Crystalline | Dimerization and Isomerization | Slowest | Restricted molecular mobility, fixed lattice structure. |
| Liquid Crystalline (Cholesteric) | Isomerization and Dimerization | Fastest | Combination of molecular order and mobility. ustc.edu.cn |
| Isotropic Solution (e.g., n-hexane) | Isomerization and Cleavage | Intermediate | Free molecular motion, solvent-solute interactions. tandfonline.com |
Circular Dichroism Spectrometry for Asymmetric Helical Structure Investigation
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the chiral and asymmetric structures of molecules like Cholesteryl trans-Cinnamate. univr.itmdpi.com Due to the inherent chirality of the cholesterol moiety, this molecule self-assembles into a chiral nematic (cholesteric) liquid crystal phase, which is characterized by a helical superstructure. ras.ruresearchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing direct information about this helical arrangement. mdpi.com
The cholesteric phase of Cholesteryl Cinnamate exhibits strong optical activity, which is several orders of magnitude higher than in its isotropic liquid state. ras.ru This intense activity gives rise to characteristic CD spectra. ras.rurri.res.inias.ac.in Experimental studies on thin films of Cholesteryl Cinnamate reveal anomalous rotatory dispersion and distinct circular dichroism curves. rri.res.inias.ac.in The shape and magnitude of the CD spectrum, particularly the presence of maxima and subsidiary maxima, are directly related to the pitch of the cholesteric helix—the distance over which the molecular directors complete a 360° twist. researchgate.netrri.res.inias.ac.in
The CD spectra of Cholesteryl Cinnamate are sensitive to factors such as temperature and sample thickness. ras.rutandfonline.com For instance, the optical rotation has been shown to vary with temperature within the mesophase. ras.ru Theoretical models have been developed to predict the CD and optical rotatory dispersion (ORD) curves for cholesteric liquid crystals. rri.res.inias.ac.in Experimental data for Cholesteryl Cinnamate show good qualitative agreement with these theories, confirming that the observed chiroptical properties arise from the selective reflection of light by the periodic helical structure. rri.res.inias.ac.intandfonline.com
The table below presents key findings from circular dichroism studies on Cholesteryl Cinnamate.
| Parameter Investigated | Observation | Significance |
|---|---|---|
| Optical Rotation & CD vs. Wavelength | Anomalous dispersion and characteristic CD curves with principal and subsidiary maxima. rri.res.inias.ac.in | Confirms the presence of a helical superstructure and allows for qualitative comparison with theoretical models of cholesteric liquid crystals. rri.res.inias.ac.in |
| Dependence on Sample Thickness | The amplitude of the dispersion of optical rotation (DOR) curves varies with the thickness of the sample. ras.rutandfonline.com | Demonstrates the influence of boundary conditions and the number of helical pitches on the chiroptical response. ras.ru |
| Dependence on Temperature | Optical rotation values change with temperature within the liquid crystalline phase. ras.ru | Indicates that the helical pitch of the cholesteric structure is temperature-dependent. ras.ru |
Computational and Theoretical Studies of Cholesterol Trans Cinnamate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like Cholesterol trans-cinnamate and its constituent parts, cholesterol and cinnamic acid. researchgate.netnih.govmdpi.com DFT calculations allow for the precise prediction of molecular geometries, energies, and electronic features. nih.gov
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com For complex esters, these calculations can predict bond lengths, bond angles, and dihedral angles. nih.govscielo.org.mx For instance, in a related cinnamic-nicotinic fused molecule, DFT analysis using the B3LYP/6-31++(d,p) basis set showed that the theoretical bond lengths for C=O bonds were approximately 1.21 Å, which closely matched experimental data from X-ray crystallography (around 1.20 Å). nih.gov This level of theory has been successfully used for the accurate prediction of molecular structures and electronic properties of various organic compounds. scielo.org.mx
The total energy of different conformations can also be calculated to determine their relative stability. scielo.org.mx Studies on cinnamic acid, a key component of the title compound, have shown that the s-cis conformer is more stable than the s-trans conformer in the gas phase. scielo.org.mx Such calculations are crucial for understanding the preferred shapes of these molecules, which influences their packing in solid states and their interaction with other molecules. mdpi.comresearchgate.net The electronic structure, which dictates the molecule's chemical behavior, is another key output of DFT calculations. researchgate.netmdpi.com
Table 1: Common DFT Functionals and Basis Sets Used in the Study of Cinnamate (B1238496) Derivatives
| Functional/Basis Set | Application | Reference |
|---|---|---|
| B3LYP/6-311G** | Geometrical parameter prediction for cinnamate liquid crystals. | mdpi.com |
| B3LYP/6-311++G(d,p) | Conformational and vibrational analysis of cinnamic acid. | scielo.org.mx |
| B3LYP/6-31G(2d,2p) | Geometry optimization and electronic properties of cinnamic acid. | nih.gov |
| B3LYP/6-311G++ | Analysis of molecular geometry and orbital energy levels. | nih.gov |
A significant application of DFT is the simulation of spectroscopic data, which can then be compared with experimental results to validate both the theoretical model and the experimental assignments. DFT can be used to calculate vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. scielo.org.mxpreprints.orgresearchgate.net
For various cholesteryl esters, DFT calculations have successfully assigned the vibrational modes, such as the characteristic C=O stretching vibration which appears in the 1720–1750 cm⁻¹ range. preprints.orgpreprints.org Similarly, for cinnamic acid derivatives, calculated vibrational wavenumbers have shown good agreement with experimental FT-IR and FT-Raman spectra. scielo.org.mxresearchgate.net In the case of NMR, ¹H and ¹³C chemical shifts calculated for cinnamic acid show good correlation with experimental values. scielo.org.mx For example, the doublet of doublets pattern observed in the ¹H NMR spectrum for the alkene protons in a cinnamic-nicotinic molecule, with a J value of 16, confirms the trans-isomeric form of the molecule, which aligns with the optimized geometry from DFT calculations. nih.gov Time-Dependent DFT (TD-DFT) can also be used to simulate UV-visible absorption spectra, correlating electronic transitions with observed absorption bands. nih.gov
Prediction of Geometrical Parameters, Total Energy, and Electronic Structure
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. rsc.orgnih.gov For this compound, these methods are particularly useful for studying its interactions with other molecules, such as in host-guest complexes or with biological macromolecules like proteins. rsc.orgnih.govscienceopen.com
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. acs.org Molecular modeling is a key tool for understanding the geometry and energetics of these complexes. rsc.orgnih.govnih.gov While specific studies on this compound are not detailed, research on its components, cholesterol and cinnamic acid, provides significant insights.
Molecular modeling of the interaction between cholesterol and β-cyclodextrin (a common host molecule) revealed that the complexation reduces the system's energy, with hydrogen bonding, electrostatic interactions, and hydrophobic interactions being the major driving forces. rsc.org Similar studies on cinnamic acid complexed with a modified β-cyclodextrin showed that the cinnamic acid's phenyl ring inserts into the host's hydrophobic cavity. nih.govnih.gov These computational studies, which often complement experimental techniques like NMR, help to visualize the inclusion mode and predict the stability of such complexes. nih.govnih.govbeilstein-journals.org
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. wustl.edunih.govmdpi.com This technique is fundamental in drug discovery and helps to elucidate the biochemical mechanisms of action at a molecular level. wustl.edu
In silico studies on various cinnamic acid derivatives have used molecular docking to identify potential protein targets and analyze their binding interactions. nih.govscienceopen.commdpi.com For example, cinnamic acid and its esters have been docked against enzymes involved in oxidative stress, such as xanthine (B1682287) oxidase, NADPH oxidase, and cytochrome P450, to understand their antioxidant potential. nih.gov The results of these simulations provide binding affinity values (often in kcal/mol), which indicate the stability of the ligand-receptor complex. nih.gov For a series of cinnamic acid esters, binding affinities with the NO receptor were calculated, with cinnamyl cinnamate showing a strong binding affinity of -8.66 kcal/mol. nih.gov Docking studies also reveal the specific amino acid residues involved in the interaction, highlighting the importance of noncovalent interactions like hydrogen bonds and π-π stacking. nih.gov Such computational investigations are crucial for identifying lead compounds and guiding the development of new therapeutic agents. scienceopen.comjst.go.jp
Table 2: Example of Molecular Docking Results for Cinnamic Acid Esters with NO Receptor
| Compound | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Cinnamyl cinnamate | -8.66 | nih.gov |
| Phenyl cinnamate | -8.61 | nih.gov |
| Butyl cinnamate | -7.28 | nih.gov |
| Allyl cinnamate | -6.80 | nih.gov |
| Ethyl cinnamate | -6.72 | nih.gov |
| Methyl cinnamate | -6.32 | nih.gov |
Source: Data from docking studies of cinnamic acid derivatives against the NO receptor. nih.gov
Analysis of Host-Guest Inclusion Complexes
Analysis of Electrostatic Potential and Frontier Molecular Orbitals (HOMO-LUMO) for Intermolecular Interactions
The reactivity and interaction sites of a molecule are governed by its electronic properties. The molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) are two important concepts derived from DFT calculations that help in understanding these properties. researchgate.netnih.govmdpi.commdpi.com
The MEP is a visual tool that maps the charge distribution on the molecule's surface. mdpi.comresearchgate.net It helps to predict how a molecule will interact with other charged or polar species, identifying regions susceptible to electrophilic or nucleophilic attack. mdpi.commdpi.com For related cinnamate liquid crystal systems, MEP analysis has been used to understand intermolecular interactions that influence their mesomorphic properties. researchgate.netmdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govmdpi.commdpi.com For cinnamic acid, the HOMO-LUMO gap is quite small (0.0205 eV), indicating it is a reactive molecule. nih.gov This analysis can also show the distribution of the orbitals, indicating likely sites for radical attack. nih.gov
Table 3: Calculated Electronic Properties of Cinnamic Acid from DFT
| Parameter | Value (eV) | Description | Reference |
|---|---|---|---|
| EHOMO | -0.2917 | Energy of the Highest Occupied Molecular Orbital | nih.gov |
| ELUMO | -0.2712 | Energy of the Lowest Unoccupied Molecular Orbital | nih.gov |
| Energy Gap (ΔE) | 0.0205 | Determines chemical reactivity and stability | nih.gov |
| Ionization Potential (I) | 0.2917 | Energy required to remove an electron | nih.gov |
| Electron Affinity (A) | 0.2712 | Energy released when an electron is added | nih.gov |
| Hardness (η) | 9.56 | Resistance to change in electron distribution | nih.gov |
| Softness (S) | 0.1046 | Reciprocal of hardness, indicates reactivity | nih.gov |
| Electronegativity (χ) | 0.2814 | Power to attract electrons | nih.gov |
| Electrophilicity Index (ω) | 0.0041 | Propensity to accept electrons | nih.gov |
Source: Data derived from DFT calculations on cinnamic acid. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgsilae.it The fundamental premise of QSAR is that variations in the biological activities of compounds are dependent on differences in their structural properties. silae.it By quantifying properties such as lipophilicity, electronic character, and steric effects, QSAR models can predict the activity of novel molecules, thereby guiding the design of more potent and effective agents. longdom.orgsilae.it This approach is instrumental in medicinal chemistry for lead optimization and in silico screening. longdom.org
While direct QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the design principles for this molecule can be inferred by examining QSAR analyses of its constituent parts: cholesterol derivatives and cinnamic acid derivatives. By understanding the structural requirements for activity in these two classes of compounds, it is possible to extrapolate key design considerations for hybrid molecules like this compound.
Research into various cholesterol-based analogs and cinnamic acid derivatives has identified several key molecular descriptors that govern their biological effects. These descriptors provide a blueprint for designing new molecules with enhanced or specific activities.
For instance, QSAR studies on cholesterol-based hydrazone derivatives have identified specific 2D and 3D molecular descriptors that influence their insecticidal activity. nih.gov Similarly, analyses of inhibitors targeting the Cholesteryl Ester Transfer Protein (CETP) have revealed the importance of both 2D and 3D structural features in defining their inhibitory potential. researchgate.netnih.gov In parallel, QSAR models developed for cinnamic acid analogues have successfully correlated their electronic and steric properties with activities such as epidermal growth factor receptor (EGFR) inhibition and antifungal effects. researchgate.netresearchgate.net
These studies collectively underscore the importance of specific physicochemical properties that can be tuned to optimize biological activity. The following tables summarize key descriptors identified in QSAR studies on classes of compounds related to this compound, providing a foundation for rational drug design.
Table of Key QSAR Descriptors for Cinnamic Acid Derivatives
The following interactive table details molecular descriptors found to be significant in QSAR models of various cinnamic acid derivatives, along with their influence on biological activity.
| Descriptor Type | Descriptor Example | Associated Activity | Influence on Activity | Reference |
| Electronic | MATS4e (Moran autocorrelation - lag 4 / weighted by Sanderson electronegativity) | EGFR Inhibition | Governs the inhibitory activity. | researchgate.net |
| Electronic | E_sol (Solvation Energy) | CETP Inhibition | Identified as an important feature defining activity. | nih.gov |
| Steric/Topological | Vsurf_DW23 | CETP Inhibition | Found to be an important feature for activity. | nih.gov |
| Lipophilicity | SlogP_VSA0 | CETP Inhibition | Uncovered as a key feature in defining activity. | nih.gov |
| 3D-QSAR Field | Steric and Electronic Fields (CoMFA) | CETP Inhibition | Contour maps reveal features required for improving activity. | nih.gov |
This table is populated with data from referenced QSAR studies on cinnamic acid derivatives and related compounds that inhibit CETP.
Table of Key QSAR Descriptors for Cholesterol Derivatives
This interactive table outlines significant molecular descriptors from QSAR studies on various cholesterol derivatives, indicating their role in specific biological activities.
| Descriptor Type | Descriptor Example | Associated Activity | Influence on Activity | Reference |
| 3D-MoRSE | Mor06u, Mor11u (3D-Molecule Representation of Structures based on Electron diffraction) | Insecticidal | Likely to influence insecticidal activity. The Mor06u descriptor is considered particularly important. | nih.gov |
| RDF | RDF085v (Radial Distribution Function - 8.5 / weighted by van der Waals volumes) | Insecticidal | Identified as an important descriptor influencing activity. | nih.gov |
| GETAWAY | HATS0v (Leverage-weighted autocorrelation of lag 0 / weighted by van der Waals volumes) | Insecticidal | Likely to influence insecticidal activity. | nih.gov |
| 2D Atom Pairs | H-046 (H...H at topological distance 6) | Insecticidal | Likely to influence insecticidal activity. | nih.gov |
| Geometrical | Dv (Difference in van der Waals volumes) | Insecticidal | Likely to influence insecticidal activity. | nih.gov |
This table is populated with data from a referenced QSAR study on cholesterol-based hydrazone derivatives.
Molecular Interactions and Supramolecular Assemblies of Cholesterol Trans Cinnamate
Intermolecular Forces and Dimer Formation Mechanisms
The self-assembly of cholesterol trans-cinnamate is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.netacs.orgnih.gov The cholesterol portion of the molecule, being largely hydrophobic, interacts favorably with other nonpolar groups, while the cinnamate (B1238496) group, with its aromatic ring and carbonyl functional group, provides sites for more specific interactions.
Dimerization is a key feature of the supramolecular chemistry of cholesterol derivatives. While tail-to-tail dimerization has been hypothesized for cholesterol in certain lipid bilayers, face-to-face dimers are also commonly observed. nih.gov In the context of this compound, the formation of dimers can be facilitated by hydrogen bonding involving the carbonyl group of the cinnamate moiety. acs.org Studies on similar molecules, like cinnamic acid, have shown that hydrogen-bonded dimers can form, significantly enhancing their stability within bilayer structures. acs.org The aromatic rings of the cinnamate groups can also engage in π-π stacking interactions, further stabilizing the dimer complex. researchgate.net
The specific geometry of these dimers is influenced by the surrounding environment and the interplay of these various non-covalent forces. Molecular dynamics simulations of cholesterol have revealed a variety of dimer structures, highlighting the dynamic nature of these assemblies. nih.gov
Role of Hydrogen Bonding in Supramolecular Architectures
Hydrogen bonding is a critical directional force in the construction of supramolecular assemblies from molecules like this compound. researchgate.netacs.org The carbonyl oxygen of the ester group in this compound can act as a hydrogen bond acceptor, facilitating the formation of ordered structures. acs.org
Formation of Asymmetric Constructions and Helical Structures
The inherent chirality of the cholesterol molecule is a determining factor in the formation of asymmetric and helical supramolecular structures. researchgate.net When chiral molecules self-assemble, they can impart a twist at the macroscopic level, leading to the formation of helical assemblies. researchgate.netresearchgate.net In the case of this compound, the combination of its chiral nature and the potential for directional intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of helices. researchgate.netresearchgate.net
The pitch of these helical structures, which is the distance for one full 360° turn, is a key characteristic and can be influenced by external factors. researchgate.net The formation of a variety of helical structures can be accompanied by a gradual freezing of molecular rotation, leading to complex, twisted phases. researchgate.net For example, in some asymmetric dimers, different types of twisted structures, including nano-scale helices and mesoscopic helical filaments, have been observed. researchgate.net
Investigation of Liquid Crystalline Properties and Mesophase Behavior
This compound and its derivatives are known to exhibit liquid crystalline properties, a state of matter that has properties between those of a conventional liquid and those of a solid crystal. tcichemicals.comiipseries.org The rigid, rod-like shape of the molecule is conducive to the formation of these mesophases. The study of these phases provides insight into the relationship between molecular structure and macroscopic properties.
Cholesterol derivatives, including those with cinnamate groups, are well-known for forming various liquid crystal phases. researchgate.netmdpi.com
Cholesteric (N) Phase:* This is a chiral nematic phase where the molecules are directionally ordered but lack positional order. The chirality of the molecules induces a helical twist in the director (the average direction of the long axes of the molecules). researchgate.nettcichemicals.com this compound and its derivatives have been observed to exhibit cholesteric phases, often characterized by oily streak textures under a polarized optical microscope. researchgate.netresearchgate.net
Smectic (SmA, SmC) Phases:** In smectic phases, molecules are organized into layers. In the Smectic A (SmA) phase, the molecules are, on average, perpendicular to the layer planes. In the Smectic C (SmC) phase, they are tilted. The asterisk indicates that the phase is chiral. Several cholesterol-based cinnamic acid derivatives have been shown to exhibit SmA* phases. researchgate.netrri.res.in The SmC* phase has also been observed in some cholesteryl derivatives, often at temperatures below the N* and SmA* phases. rri.res.in
Twist Grain Boundary (TGBC) Phases:* These are highly complex phases that can be considered an analogue to the Abrikosov vortex lattice in superconductors. rri.res.inacs.org In a TGBC* phase, the structure consists of blocks of smectic C* layers. These blocks are rotated with respect to each other, with screw dislocations forming a helical superstructure. rri.res.inacs.org The occurrence of this phase has been reported in a chiral dimer derived from cholesterol, exhibiting a remarkably wide temperature range. acs.org
The stability and temperature range of the various mesophases are highly dependent on the specific molecular structure of the this compound derivative. researchgate.netmdpi.com
Terminal Alkoxy Chain Length: The length of flexible alkyl or alkoxy chains attached to the molecule has a significant impact on mesomorphic behavior. Generally, increasing the length of the terminal chain can increase the thermal stability of smectic mesophases. researchgate.netrsc.org For example, in a series of cholesterol-based cinnamic acid derivatives, the stability of the SmA phase was found to increase with increasing chain lengths. researchgate.net However, the effect on the nematic phase can be more complex, with some studies showing a decrease in nematic stability with longer chains due to the dilution of the rigid mesogenic core. nih.gov The melting points of these compounds often show irregular behavior that is not directly dependent on the chain length. mdpi.com
Aromatic Ring Number: The number of aromatic rings in the rigid core of the molecule also plays a crucial role. A longer molecular core, often achieved by increasing the number of aromatic rings, is generally considered a prerequisite for the formation of certain phases like the TGBA phase. rri.res.in The rigid aromatic structure enhances thermal stability and optical properties.
Table: Influence of Terminal Alkoxy Chain Length on Mesophase Behavior of a Homologous Series of Cholesteryl-2-fluoro-4-n-alkoxybenzoates
| Compound (n = number of carbons in alkoxy chain) | Phase Transitions (°C) on Cooling |
| n = 10 | I → 155.0 → N* → 147.0 → TGBA → 145.0 → SmA* → 118.0 → SmC |
| n = 12 | I → 153.0 → N → 146.5 → TGBA → 144.5 → SmA* → 127.0 → SmC |
| n = 14 | I → 150.0 → N → 145.0 → TGBA → 143.0 → SmA* → 131.0 → SmC |
| n = 16 | I → 148.0 → N → 144.0 → SmA* → 133.0 → SmC |
| Data sourced from a study on cholesteryl-2-fluoro-4-n-alkoxybenzoates. rri.res.in Note: I = Isotropic, N = Cholesteric, TGBA = Twist Grain Boundary Smectic A, SmA = Smectic A (chiral), SmC* = Smectic C (chiral).* |
Liquid crystals can be broadly classified into two types: thermotropic and lyotropic. tcichemicals.comiipseries.orgnih.gov
Thermotropic Liquid Crystals: These exhibit phase transitions as a function of temperature. tcichemicals.comnih.gov Most of the liquid crystalline behavior discussed for this compound and its derivatives falls into this category, where heating a solid or cooling an isotropic liquid leads to the formation of mesophases. iipseries.orgresearchgate.net
Lyotropic Liquid Crystals: These form mesophases as a function of both temperature and the concentration of the substance in a solvent. tcichemicals.comnih.gov Chiral monomeric cholesteryl-4-(6-acryloyloxyhexyloxy) cinnamate, a derivative of cholesterol and cinnamic acid, has been shown to exhibit lyotropic cholesteric liquid crystal phases when treated with organic solvents like dichloromethane, chloroform, tetrahydrofuran, and toluene (B28343). researchgate.net Both the thermotropic and lyotropic phases of this compound were found to exhibit selective light reflection. researchgate.net
Influence of Molecular Structure (e.g., Terminal Alkoxy Chain Length, Aromatic Ring Number) on Mesophase Stability and Temperature Range
Interactions with Biological Molecules and Mimetic Membranes
The unique structure of this compound, which combines the rigid, lipophilic sterol core of cholesterol with the aromatic, planar trans-cinnamate moiety, dictates its interactions within biological and model systems. The esterification of cholesterol's 3-β-hydroxyl group with trans-cinnamic acid fundamentally alters its properties, influencing its engagement with key biological molecules and its behavior in organized lipid assemblies like cell membranes.
The primary sterol in fungal cell membranes, ergosterol (B1671047), is a key target for antifungal therapies due to its structural differences from cholesterol, the principal sterol in mammalian cells. researchgate.netwisc.edu Ergosterol differs from cholesterol in its side chain and the presence of additional double bonds in the B-ring and side chain. nih.gov These differences allow certain molecules to selectively bind to ergosterol, disrupting the fungal membrane integrity. researchgate.netfrontiersin.org
An investigation into the interaction of this compound with ergosterol-containing membranes would focus on how the cinnamate group modifies the sterol's intercalating ability. While cholesterol itself can influence the properties of ergosterol-containing membranes, the addition of the bulky and rigid trans-cinnamate ester group would likely introduce significant steric hindrance. This could prevent the molecule from inserting into the fungal membrane in a manner similar to cholesterol.
Research on other molecules suggests that specific interactions are crucial for activity at the fungal membrane. For example, the antifungal agent Amphotericin B is thought to form "sponges" that extract ergosterol from the membrane, a mechanism that relies on specific molecular recognition. wisc.edu The this compound molecule, unable to present the crucial 3-β-hydroxyl group for hydrogen bonding and possessing a large aromatic tail, would interact differently. Its interaction would likely be dominated by weaker van der Waals forces and potential π-π stacking interactions between the cinnamate group and other membrane components, rather than the specific ordering effect cholesterol has. Studies using neutron scattering on model membranes have shown that ergosterol and cholesterol induce distinct ordering effects and have different locations within the lipid bilayer, which underscores the sensitivity of the membrane to sterol structure. ornl.gov The presence of the trans-cinnamate moiety would further modulate these delicate interactions, potentially leading to localized membrane disorder rather than stabilization.
Table 1: Structural Comparison of Key Membrane Sterols This table provides a comparison of the structural features of cholesterol and ergosterol, which are central to their distinct roles in mammalian and fungal cell membranes, respectively.
| Feature | Cholesterol | Ergosterol |
|---|---|---|
| Core Structure | Four-ring sterol nucleus | Four-ring sterol nucleus |
| Hydroxyl Group | 3-β-hydroxyl | 3-β-hydroxyl |
| Double Bonds in Rings | One (C5-C6) | Two (C5-C6, C7-C8) |
| Side Chain | 8-carbon chain | 9-carbon chain with a double bond (C22-C23) and a methyl group (C24) |
| Primary Organism | Mammals | Fungi, protozoa |
The enzymatic oxidation of cholesterol in lipid membranes is a well-studied process, often utilizing the enzyme cholesterol oxidase. This enzyme specifically catalyzes the oxidation of the 3-β-hydroxyl group of cholesterol to produce cholest-5-en-3-one, which is the first step in its degradation. nih.govnih.gov Studies using mixed phospholipid monolayers at the air-water interface have provided detailed insights into how the lipid environment affects cholesterol's availability to the enzyme. nih.gov
In this compound, the critical 3-β-hydroxyl group is esterified with trans-cinnamic acid. This chemical modification blocks the substrate site required by cholesterol oxidase. Consequently, this compound is not susceptible to oxidation by this enzyme. This resistance to enzymatic attack is a direct result of its structure.
Research on cholesterol itself has shown that the rate of oxidation is highly dependent on the surrounding phospholipids (B1166683) in a monolayer. nih.gov For instance, the oxidation rate varies significantly depending on the saturation and chain length of the phospholipid acyl chains, as well as the head group type (e.g., phosphatidylcholine vs. sphingomyelin). nih.govnih.gov These studies reveal the stoichiometry of cholesterol-phospholipid complexes and the point at which free cholesterol clusters, accessible to the enzyme, begin to form. nih.gov While this compound would be inert to the enzyme, its presence in a mixed monolayer would still influence the packing and physical properties of the membrane, indirectly affecting the oxidation of any co-existing, un-esterified cholesterol.
Table 2: Average Rate of Cholesterol Oxidation in Different Phospholipid Monolayers This table, based on findings from studies on pure cholesterol, illustrates how the phospholipid environment influences the rate of enzyme-catalyzed oxidation by cholesterol oxidase. This compound would be resistant to this oxidation due to the absence of a free hydroxyl group.
| Phospholipid in Monolayer | Average Oxidation Rate (nmol/min) | Relative Rate (%) |
|---|---|---|
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | 3.2 | 100 |
| Egg Yolk Phosphatidylcholine | 3.1 | 97 |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 2.1 | 66 |
| Bovine Brain Sphingomyelin | 1.1 | 34 |
| Egg Yolk Sphingomyelin | 0.7 | 22 |
Data adapted from studies of cholesterol oxidation by cholesterol oxidase in mixed monolayers at a 1:1 cholesterol-to-phospholipid molar ratio and a surface pressure of 20 mN/m. nih.gov
The interaction between cholesterol and dietary fibers is a key factor in the cholesterol-lowering effect of soluble fibers. frontiersin.org This interaction is often indirect, where fibers interfere with the reabsorption of bile salts (which are synthesized from cholesterol) in the intestine, leading to increased cholesterol catabolism in the liver. frontiersin.org However, direct binding can also occur.
This compound possesses two distinct chemical moieties that can mediate interactions with dietary fibers: the cholesterol backbone and the trans-cinnamate group. The lipophilic cholesterol portion could engage in hydrophobic interactions with the fiber matrix, similar to cholesterol itself. The trans-cinnamate portion, being a phenolic acid derivative, introduces another mode of interaction. Polyphenols are known to bind to dietary fibers through hydrogen bonds and hydrophobic interactions. mdpi.com
Therefore, the assessment of this compound's interaction with dietary fibers would be multifaceted. Isothermal titration calorimetry studies on the interaction of bile salts with fibers like pectin (B1162225) and chitosan (B1678972) have revealed that the binding can be strong and is driven by both hydrophobic and electrostatic forces. frontiersin.org For example, chitosan shows a strong exothermic interaction with negatively charged bile salts. frontiersin.org It is plausible that this compound could be entrapped within the complex three-dimensional network of dietary fibers, with the cholesterol part associating with non-polar regions and the cinnamate part interacting with other sites. This dual-mode binding could potentially make its sequestration by certain types of dietary fiber more efficient than that of cholesterol alone.
Advanced Analytical Techniques in Cholesterol Trans Cinnamate Research
Chromatographic Separation Techniques
Chromatography, a powerful technique for separating mixtures, is indispensable in the study of Cholesterol trans-Cinnamate. The principle lies in the differential partitioning of the analyte between a stationary phase and a mobile phase. wikipedia.org
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Compound Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile compounds like this compound. nih.gov It offers high resolution and sensitivity, making it ideal for determining the purity of a synthesized compound and for quantifying it in various samples. nih.govnih.gov
Reverse-phase HPLC (RP-HPLC) is the most common mode used for cholesterol and its esters. nih.govnih.gov In this setup, a non-polar stationary phase, typically a C18 (ODS) column, is used with a polar mobile phase. nih.govscirp.org For this compound, a gradient elution program, starting with a higher proportion of a polar solvent (like water) and gradually increasing the proportion of a non-polar organic solvent (like methanol (B129727) or acetonitrile), would be effective. nih.govscirp.org Detection is commonly achieved using a UV detector, as the cinnamoyl moiety exhibits strong absorbance. researchgate.net This method allows for the separation of this compound from its precursors (cholesterol and trans-cinnamic acid) and other related impurities. nih.gov The accuracy and reliability of HPLC make it a superior choice over classical chemical and enzymatic assays for cholesterol-related compounds. nih.gov
Table 1: Illustrative HPLC Conditions for this compound Analysis This table is a representative example based on methods for related compounds.
| Parameter | Condition | Source |
| Column | Reverse Phase C18 (e.g., Zorbax ODS, Discovery C18), 5 µm particle size, 250 mm x 4.6 mm | nih.govscirp.org |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water | nih.govscirp.org |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at ~280 nm (for the cinnamate (B1238496) moiety) | researchgate.net |
| Injection Volume | 10 µL | scirp.org |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | nih.gov |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a fundamental technique for separating and analyzing compounds that can be vaporized without decomposition. rsc.org While this compound itself is not sufficiently volatile for direct GC analysis, the technique is valuable for analyzing its potential volatile precursors, such as silylated derivatives of cholesterol, or for studying volatile byproducts of its synthesis or degradation. rsc.org
For the analysis of cholesterol and related sterols by GC, a derivatization step is essential to increase volatility and thermal stability. rsc.orgmdpi.com Silylation is a common method. The resulting trimethylsilyl (B98337) (TMS) ether of cholesterol is amenable to GC analysis. GC is often coupled with a Flame Ionization Detector (FID) or, for greater specificity and identification, a Mass Spectrometer (MS). nih.gov The use of a capillary column is standard, providing high-resolution separations. rsc.org Therefore, GC-MS can be employed to assess the purity of the cholesterol starting material or to investigate specific reaction pathways involving volatile species.
Table 2: Representative GC-MS Conditions for Analysis of Derivatized Cholesterol Applicable for analyzing the cholesterol precursor of this compound.
| Parameter | Condition | Source |
| Column | Capillary Column (e.g., HP-5 MS) | nih.gov |
| Carrier Gas | Helium | mdpi.com |
| Oven Program | Temperature gradient, e.g., initial 200°C, ramp to 300°C | mdpi.com |
| Derivatization | Silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) | mdpi.com |
| Injection Mode | Split/Splitless | |
| Detector | Mass Spectrometer (MS) in Scan or Selected Ion Monitoring (SIM) mode | mdpi.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction and for preliminary purity assessment. wikipedia.orgumass.edulibretexts.org In the synthesis of this compound, TLC is an ideal tool to observe the consumption of the reactants (cholesterol and a trans-cinnamic acid derivative) and the formation of the final ester product. umass.edulibretexts.org
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a stationary phase like silica (B1680970) gel coated on a backing of plastic or aluminum. wikipedia.orgumass.edu The plate is then developed in a chamber containing a suitable mobile phase (a solvent or solvent mixture). umass.edu Compounds separate based on their differing affinities for the stationary and mobile phases. york.ac.uk this compound, being less polar than cholesterol but more polar than a non-polar solvent, will have a distinct retardation factor (Rf) value. By comparing the spots of the reaction mixture with standards of the starting materials, one can visually track the reaction's completion. libretexts.org Visualization is often achieved under UV light, where the cinnamate moiety will appear as a dark spot on a fluorescent background. libretexts.orgyork.ac.uk
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for a wide variety of analytes, including polar, non-volatile, and thermally labile compounds. science.gov While the extreme hydrophobicity of cholesterol and its esters presents a challenge for some CE modes, variations like micellar electrokinetic chromatography (MEKC) and capillary electrochromatography (CEC) have been successfully developed for their analysis. nih.gov
CEC, a hybrid technique that combines elements of HPLC and CE, is particularly effective for separating complex mixtures of cholesterol esters. nih.gov An isocratic CEC method can achieve baseline separation of multiple ester derivatives. nih.gov The separation is influenced by factors such as the mobile phase composition (e.g., tetrahydrofuran, acetonitrile, water), buffer concentration, and applied voltage. nih.gov The high efficiency of CE, driven by high applied voltages (typically up to 30 kV), allows for fast and highly efficient separations within small-diameter fused silica capillaries. sepscience.com This technique offers a powerful alternative to HPLC for resolving this compound from closely related structures.
Two-Dimensional Liquid Chromatography-Mass Spectrometry (2D LC-MS) for Complex Mixture Analysis
For analyzing this compound within highly complex samples, such as biological extracts, one-dimensional chromatography may not provide sufficient resolving power. upce.cz Two-dimensional liquid chromatography (2D-LC), especially when coupled with mass spectrometry, offers a significant increase in peak capacity and separation power. chromatographyonline.comnih.gov
In a 2D-LC system, fractions from the first chromatographic separation are transferred to a second, orthogonal column for further separation. chromatographyonline.com Orthogonality is key, meaning the separation mechanisms in the two dimensions are different (e.g., hydrophilic interaction liquid chromatography (HILIC) in the first dimension and reverse-phase (RP) in the second). nih.govupce.cz This approach allows for the separation of the target analyte from matrix interferences that might co-elute in a single dimension. chromatographyonline.com The hyphenation with MS provides definitive identification and quantification, making 2D LC-MS a state-of-the-art tool for lipidomics and the analysis of sterol esters in challenging matrices. upce.czchromatographyonline.com
Hyphenated Analytical Methodologies
Hyphenated techniques, which couple a separation technique with a detection technique, are central to modern analytical chemistry. The coupling of chromatographic methods with mass spectrometry (MS) is particularly powerful for the analysis of this compound, as it provides not just quantitative data but also structural information for unambiguous identification.
Techniques such as HPLC-MS, GC-MS, and CE-MS combine the superior separation capabilities of chromatography and electrophoresis with the high sensitivity and selectivity of mass spectrometry. nih.govrsc.orgresearchgate.net In HPLC-MS, atmospheric pressure chemical ionization (APCI) is a common interface for cholesterol analysis, often monitoring the dehydrated ion [M-H₂O+H]⁺ for high selectivity. publicationslist.org For GC-MS, electron ionization (EI) is typically used, generating a reproducible fragmentation pattern that serves as a chemical fingerprint for the analyte. rsc.org The use of tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode further enhances selectivity and sensitivity, allowing for the direct quantification of specific analytes like cholesterol esters in cellular extracts with minimal interference. publicationslist.org These hyphenated methods are indispensable for detailed characterization, metabolic studies, and trace-level quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the analysis of this compound. This powerful technique combines the separation capabilities of liquid chromatography with the mass-based detection of mass spectrometry, making it ideal for analyzing non-volatile and thermally sensitive compounds like cholesteryl esters. nih.gov
In the analysis of this compound, a reverse-phase LC method is often employed. nih.gov This approach separates compounds based on their hydrophobicity. For detection, tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, which is particularly valuable when analyzing complex biological samples. publicationslist.org Selective Reaction Monitoring (SRM) is a targeted LC-MS/MS technique that can be used for the sensitive detection of this compound.
Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for cholesteryl esters. nih.govamericanpharmaceuticalreview.com In APCI-MS, this compound and other cholesteryl esters typically form a primary ion corresponding to the dehydrated molecule [M-H₂O+H]⁺. americanpharmaceuticalreview.com For this compound, with a molecular weight of 516.81 g/mol , this would result in a characteristic ion that can be used for its identification and quantification.
A typical LC-MS/MS experiment for the structural elucidation of this compound would involve the following steps:
Sample Preparation: Extraction of the compound from its matrix. For in vitro studies, this may involve a pre-treatment step with enzymes like lipase (B570770) or cholesterol esterase to hydrolyze the ester bond.
Chromatographic Separation: Injection of the extracted sample into an HPLC system, often with a C18 column, to separate this compound from other components in the sample. nih.gov
Ionization: Introduction of the separated compound into the mass spectrometer using an APCI source. nih.gov
Mass Analysis: Detection of the precursor ion of this compound.
Fragmentation: The precursor ion is fragmented to produce characteristic product ions, which provides structural information.
Data Analysis: The resulting mass spectrum is analyzed to confirm the identity and structure of the compound. iapchem.org
| Parameter | Description | Source |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) | nih.govamericanpharmaceuticalreview.com |
| Primary Ion | [M-H₂O+H]⁺ | americanpharmaceuticalreview.com |
| Application | Identification, Structural Elucidation, Quantification | iapchem.org |
| Sample Pre-treatment | May require enzymatic hydrolysis for in vitro samples |
Gas Chromatography-Mass Spectrometry (GC-MS) for Lipidomics Research
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of sterols and other lipids, and it can be applied to lipidomics research involving this compound. frontiersin.orgmdpi.com GC-MS is known for its high chromatographic resolution and the generation of detailed mass spectra that are useful for structural identification. mdpi.com
For the analysis of sterols like cholesterol and its esters, a derivatization step is often necessary to increase their volatility and thermal stability for GC analysis. frontiersin.org The analysis of a related compound, methyl trans-cinnamate, by GC-MS has been reported, demonstrating the feasibility of using this technique for cinnamoyl derivatives. researchgate.net
In a typical GC-MS analysis of this compound, the compound would first be extracted and then derivatized. The derivatized sample would then be injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for ionization and detection. frontiersin.orgmdpi.com
| Parameter | Description | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | frontiersin.orgmdpi.com |
| Sample Preparation | Typically requires derivatization | frontiersin.org |
| Application | Lipidomics profiling, identification of related compounds | researchgate.net |
| Key Advantage | High chromatographic resolution and detailed mass spectra | mdpi.com |
Direct Inlet Probe-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (DIP-APCI-MS) for Compound Analysis
Direct Inlet Probe-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (DIP-APCI-MS) is an analytical technique that allows for the direct analysis of solid and liquid samples without the need for prior chromatographic separation. sim-gmbh.deresearchgate.net This method utilizes a temperature-programmable probe to vaporize the sample directly in the APCI source. sim-gmbh.de
A key feature of DIP-APCI-MS is the staggered ionization of analytes based on their different vapor pressures as the probe temperature is ramped. This can help to reduce matrix effects and improve the specificity of ion formation. sim-gmbh.de The technique is suitable for the rapid quality control of substances in complex matrices. sim-gmbh.de While direct application to this compound is not widely documented, the principles of the technique suggest its potential for the fast screening of this compound.
| Parameter | Description | Source |
| Technique | Direct Inlet Probe-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (DIP-APCI-MS) | sim-gmbh.deresearchgate.net |
| Principle | Direct sample introduction with temperature-programmed vaporization | sim-gmbh.de |
| Application | Fast quality control, analysis of complex matrices | sim-gmbh.de |
| Advantage | Reduces matrix effects through staggered ionization | sim-gmbh.de |
Specialized Spectroscopic Analytical Methods
Micro-Raman Assay for In-Situ Lipid Unsaturation and Cis/Trans Isomer Ratio Determination
Micro-Raman spectroscopy is a non-destructive optical technique that provides detailed chemical information about a sample. cnr.it It is particularly useful for the in-situ analysis of lipids, including the determination of unsaturation and the ratio of cis/trans isomers. acs.orgnih.gov
In the context of cholesteryl esters, Raman spectroscopy can distinguish between cis and trans isomers based on the vibrational frequency of the carbon-carbon double bond (C=C). acs.org The C=C stretching vibration for a trans isomer is typically found at a higher wavenumber (around 1670 cm⁻¹) compared to a cis isomer (around 1655 cm⁻¹). acs.org This distinction allows for the identification and quantification of the trans isomer content in a sample. acs.org
For this compound, the trans-configuration of the cinnamate moiety would produce a characteristic Raman band. The intensity of this band can be used to assess its presence and potentially its concentration in a sample. The technique has been successfully used to detect trans isomers in the cholesteryl ester fraction of human plasma. acs.org
| Parameter | Description | Source |
| Technique | Micro-Raman Spectroscopy | cnr.itnih.gov |
| Application | In-situ determination of lipid unsaturation and cis/trans isomer ratio | acs.orgnih.gov |
| Key Spectral Region | C=C stretching vibration (1655 cm⁻¹ for cis, 1670 cm⁻¹ for trans) | acs.org |
| Advantage | Non-destructive, can be performed directly on lipid extracts | nih.gov |
Isotopomer Spectral Analysis (ISA) for Tracking Cholesterol Synthesis Intermediates
Isotopomer Spectral Analysis (ISA) is a powerful technique that utilizes stable isotopes (like ¹³C or ²H) and mass spectrometry to measure the flux through metabolic pathways. nih.govelifesciences.orgnih.gov In the context of cholesterol research, ISA is used to track the synthesis of cholesterol and its intermediates. nih.govnih.gov
The method involves introducing a labeled precursor (e.g., ¹³C-acetate) into a biological system. nih.gov As the precursor is incorporated into newly synthesized molecules, it creates a population of molecules with different masses (isotopomers). nih.gov The distribution of these isotopomers is measured by mass spectrometry (typically GC-MS or LC-MS/MS), and this spectral data is then fitted to a mathematical model to calculate the rate of synthesis. nih.govelifesciences.org
While ISA has been extensively applied to study the biosynthesis of cholesterol and its precursors like lathosterol, its direct application to track the synthesis of a specific cholesteryl ester like this compound is less common. elifesciences.orgnih.gov However, the principles of ISA could be adapted to study the dynamics of this compound formation if a suitable labeled precursor for the trans-cinnamate moiety were used.
| Parameter | Description | Source |
| Technique | Isotopomer Spectral Analysis (ISA) | nih.govelifesciences.orgnih.gov |
| Principle | Tracing the incorporation of stable isotopes into newly synthesized molecules | nih.gov |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | nih.govelifesciences.org |
| Application | Measuring the flux through metabolic pathways, such as cholesterol biosynthesis | nih.gov |
Advanced Microscopic and Thermal Analysis Techniques
Advanced microscopic and thermal analysis techniques are crucial for characterizing the physical properties of this compound, particularly its behavior in different phases and its thermal stability.
Polarizing Optical Microscopy (POM) is used to investigate the mesomorphic (liquid crystal) properties of cholesterol derivatives. researchgate.net Many cholesteryl esters, including those with cinnamic acid derivatives, exhibit liquid crystalline phases, and POM allows for the visualization of the characteristic textures of these phases. researchgate.net
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. researchgate.netnih.gov It is used to determine the temperatures and enthalpies of phase transitions, such as melting and the transitions between different liquid crystal phases. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. researchgate.net This technique is used to assess the thermal stability of a compound and to study its decomposition behavior. researchgate.net Research on liquid crystals based on cholesterol and cinnamic acid derivatives has utilized these techniques to characterize their phase behavior and thermal properties. researchgate.net
| Technique | Information Provided | Source |
| Polarizing Optical Microscopy (POM) | Identification of liquid crystal phases and their textures | researchgate.net |
| Differential Scanning Calorimetry (DSC) | Phase transition temperatures and enthalpies | researchgate.netnih.gov |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile | researchgate.net |
Polarized Optical Microscopy (POM) for Liquid Crystalline Phase Visualization
Polarized Optical Microscopy (POM) is an indispensable tool for the qualitative assessment of liquid crystalline materials, including this compound and its derivatives. This technique allows for the direct observation of the distinct textures and optical anisotropies that characterize different liquid crystal phases (mesophases).
When a chiral monomeric cholesteryl-4-(6-acryloyloxyhexyloxy) cinnamate (CCM), derived from cholesterol and cinnamic acid, is synthesized, it exhibits characteristic "oily streak" textures under a POM. researchgate.net This observation is a hallmark of a cholesteric liquid crystal phase, which in the case of CCM, forms upon heating to over 120°C or when treated with solvents like dichloromethane, chloroform, tetrahydrofuran, and toluene (B28343). researchgate.net The ability to visualize these textures confirms the mesomorphic behavior of the compound.
Furthermore, POM is often used in conjunction with a hot stage to observe phase transitions as a function of temperature. For various cholesterol-based cinnamate derivatives, POM has been used to identify cholesteric phases and, in some cases, additional smectic A* (SmA*) phases. researchgate.net The appearance of specific textures, such as the focal-conic texture for a cholesteric phase, provides visual confirmation of the mesophases present. researchgate.net The technique is also sensitive enough to detect subtle changes in these textures, which can indicate transitions between different liquid crystalline states or the transition to an isotropic liquid.
Transmission Electron Microscopy (TEM) for Helical Structure Confirmation
While POM provides macroscopic evidence of liquid crystalline phases, Transmission Electron Microscopy (TEM) offers a much higher resolution to visualize the nanoscale structures. In the context of chiral molecules like this compound derivatives, TEM is particularly valuable for confirming the presence and nature of supramolecular helical structures.
Although direct TEM studies specifically on this compound are not detailed in the provided results, the literature on similar self-assembling chiral molecules highlights the capability of TEM. For instance, studies on other amphiphilic chiral molecules have successfully used TEM to visualize helical ribbons and fibers. These studies demonstrate that the chirality of the constituent molecules dictates the handedness of the resulting helical assemblies. This principle is directly applicable to cholesteric liquid crystals formed by cholesterol derivatives, where the helical pitch is a key characteristic. The cholesteric phase is fundamentally a chiral nematic phase, characterized by a helical arrangement of the molecular directors. TEM would be the appropriate technique to directly observe and measure the pitch of this helical structure, providing definitive confirmation of its existence and dimensions.
Differential Scanning Calorimetry (DSC) for Thermal Transition and Mesophase Investigations
Differential Scanning Calorimetry (DSC) is a quantitative thermal analysis technique that measures the heat flow associated with thermal transitions in a material as a function of temperature. It is a cornerstone for characterizing the mesomorphic properties of liquid crystals like this compound.
DSC analysis provides crucial data on the temperatures and enthalpy changes (ΔH) of phase transitions, such as crystal-to-mesophase and mesophase-to-isotropic liquid transitions. researchgate.netafjbs.com This information is complementary to the visual observations from POM. For instance, in studies of various cholesterol-based cinnamic acid derivatives, DSC has been used to confirm the phase transitions observed under POM and to quantify the associated energy changes. researchgate.net
A typical DSC thermogram for a liquid crystalline material will show distinct peaks corresponding to these transitions. The temperature at which a peak occurs indicates the transition temperature, while the area under the peak is proportional to the enthalpy of the transition. This data is essential for constructing a phase diagram for the material and understanding its thermal stability and the thermodynamic nature of its mesophases. For example, research on a series of cholesterol-based cinnamates with varying terminal alkoxy chain lengths used DSC to demonstrate that all the synthesized compounds exhibited a cholesteric phase, and some also showed a SmA* phase. researchgate.net
Table 1: Illustrative DSC Data for a Hypothetical this compound Derivative
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Crystal to Cholesteric | 110.5 | 112.8 | 45.2 |
| Cholesteric to Isotropic | 155.2 | 156.5 | 2.1 |
This table is for illustrative purposes and does not represent actual experimental data for "this compound".
Thermogravimetric Analysis (TGA) for Thermal Stability Characterization
Thermogravimetric Analysis (TGA) is another vital thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound and its derivatives, TGA is primarily used to assess thermal stability and decomposition behavior.
The analysis provides a TGA curve, which plots mass percentage against temperature. A sharp drop in the curve indicates a mass loss, typically due to decomposition. Studies on novel liquid crystals based on cholesterol and cinnamic acid derivatives have shown that these materials exhibit high thermal stability, with decomposition occurring at temperatures above 280°C. researchgate.net This high decomposition temperature is a desirable property for many applications, particularly in optical and electronic devices where the material might be subjected to elevated temperatures.
The rigid structure of the cholesterol core, enhanced by the presence of a C5 double bond, contributes to this enhanced thermal stability of the mesophase. researchgate.net TGA provides the quantitative data to confirm this stability, indicating the temperature range within which the material can be safely used without degradation. For example, research on pure cinnamic acid shows it decomposes at a maximum temperature of 210°C with a 99.7% weight loss. researchgate.net Cholesterol-based liquid crystalline elastomers also have their mesomorphic properties investigated by TGA, among other techniques. acs.org
Future Research Directions and Emerging Applications in Materials Science
Development of Cholesterol-Cinnamate Based Liquid Crystalline Materials for Advanced Sensor Technologies (e.g., Temperature and Solvent Sensors)
A significant area of future research lies in the development of advanced sensor technologies utilizing the liquid crystalline properties of cholesterol-cinnamate derivatives. These materials can exhibit thermotropic (temperature-dependent) and lyotropic (solvent-dependent) liquid crystal phases. researchgate.net For instance, research has demonstrated the synthesis of chiral monomeric cholesteryl-4-(6-acryloyloxyhexyloxy) cinnamate (B1238496) (CCM), a derivative that displays a cholesteric liquid crystal phase. researchgate.net
This cholesteric phase is characterized by a helical arrangement of molecules that selectively reflects light of a specific wavelength, resulting in a colorful appearance. researchgate.nettcichemicals.com The pitch of this helical structure is sensitive to both temperature and the presence of certain organic solvents. As the temperature changes, the helical pitch alters, leading to a shift in the reflected color. Similarly, when exposed to solvents like dichloromethane, chloroform, and toluene (B28343), the material also forms a cholesteric phase with a distinct optical response. researchgate.net This dual sensitivity makes these materials excellent candidates for creating visual sensors that can detect changes in temperature or the presence of specific chemical vapors through a simple color change. researchgate.net
Future work will likely focus on fine-tuning the molecular structure of these cholesterol-cinnamate derivatives to enhance their sensitivity, selectivity, and response time for specific sensing applications.
| Property | Observation for Cholesteryl-4-(6-acryloyloxyhexyloxy) cinnamate (CCM) |
| Liquid Crystal Phase | Exhibits a cholesteric liquid crystal phase with oily streak textures under a polarized optical microscope. researchgate.net |
| Thermotropic Behavior | Forms a cholesteric phase upon heating above 120°C. researchgate.net |
| Lyotropic Behavior | Forms a cholesteric phase when treated with organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and toluene. researchgate.net |
| Optical Property | Both thermotropic and lyotropic phases exhibit selective light reflection in the visible light region. researchgate.net |
| Sensor Potential | The change in reflected color with temperature and solvent exposure suggests potential for temperature and solvent sensor development. researchgate.net |
Research into Photoalignment Materials Utilizing Cinnamate Functional Moieties
The cinnamate functional group is well-known for its photoreactive properties, which can be exploited for the photoalignment of liquid crystals—a non-contact alternative to the conventional mechanical rubbing technique used in liquid crystal displays (LCDs). jbnu.ac.krresearchgate.net Research in this area investigates how irradiating a thin film of a cinnamate-containing material with linearly polarized ultraviolet (LPUV) light can induce a uniform alignment of liquid crystal molecules. jbnu.ac.krtandfonline.com
The primary mechanisms responsible for this photoalignment are:
Trans-Cis Photoisomerization : Upon exposure to UV light, the trans isomer of the cinnamate group can convert to the cis isomer. This change in molecular geometry disrupts the local order and, under polarized light, leads to an anisotropic orientation of the molecules. researchgate.netuzh.ch
[2+2] Photodimerization : Cinnamate moieties can undergo a [2+2] cycloaddition reaction to form cyclobutane (B1203170) dimers. researchgate.netuzh.ch When induced by polarized light, this dimerization occurs preferentially in a specific direction, creating a surface anisotropy that directs the alignment of liquid crystal molecules. uzh.ch
While photoisomerization is often responsible for the initial reorientation of the liquid crystal, the photodimerization plays a crucial role in enhancing the thermal stability of the alignment. acs.org Future research aims to synthesize novel polymers and reactive mesogens incorporating cholesterol-cinnamate units. jbnu.ac.kr The goal is to develop materials that offer superior alignment quality, durability, and more efficient processing for next-generation displays and optical devices. tandfonline.com
Design and Synthesis of Novel Supramolecular Materials Incorporating Cholesterol trans-Cinnamate
Supramolecular chemistry, which focuses on systems held together by non-covalent interactions like hydrogen bonds and van der Waals forces, offers a powerful approach to creating complex, functional materials. nih.gov Both cholesterol and cinnamic acid derivatives are valuable components in the construction of supramolecular assemblies. nih.govrsc.org Cholesterol's rigid, chiral structure promotes self-assembly, while the cinnamate group can participate in π-π stacking and is photoreactive. nih.govnih.gov
Future research is directed towards designing and synthesizing novel supramolecular structures that strategically incorporate this compound. This involves linking cholesterol-cinnamate units to molecular scaffolds such as calixarenes or cyclotriveratrylene. nih.govrsc.org For example, studies on calixarenes functionalized with cinnamic acids have shown the formation of various liquid crystal phases, including smectic and nematic phases, with high thermal stability. nih.gov Similarly, trans-cinnamic acid derivatives linked to a cyclotriguaiacyclene core have been shown to self-assemble and exhibit columnar hexagonal liquid crystal phases. rsc.org
By incorporating this compound into such systems, researchers aim to create highly ordered, multi-functional materials. These materials could find applications in molecular switching, information storage, and the development of "smart" materials whose properties can be controlled by external stimuli like light or heat. researchgate.net
Polymerization of Cholesterol-Cinnamate Monomers for Functional Thin Films (e.g., UV-Polymerization for Bragg Reflection)
The polymerization of monomers containing the cholesterol-cinnamate moiety is a key strategy for creating robust, functional thin films. researchgate.netnih.gov The process typically involves synthesizing a monomer that has a polymerizable group (like an acrylate) in addition to the cholesterol-cinnamate unit. researchgate.net This monomer can then be polymerized, often using UV light, to form a cross-linked polymer network. researchgate.netscispace.com
A significant application of this approach is the fabrication of films that exhibit Bragg reflection. Research has shown that a cholesteric liquid crystal phase formed by a cholesterol-cinnamate monomer can be "fixed" in place through UV-polymerization. researchgate.net The resulting polymer film permanently retains the helical structure of the cholesteric phase, causing it to reflect a specific color of light. This is a promising route for creating optical filters, reflective polarizers, and decorative coatings. researchgate.net
Future investigations will explore different polymerization techniques, such as ring-opening polymerization (ROP), to create a wider range of functional polymers. rsc.org The focus will be on controlling the polymer architecture and the final properties of the thin films, tailoring them for specific applications in optics, electronics, and coatings. sabanciuniv.edu
Exploration of Structure-Property Relationships for Rational Design of Novel Material Systems
A fundamental aspect of developing new materials is understanding the relationship between molecular structure and macroscopic properties. mdpi.com For cholesterol-cinnamate systems, research is focused on systematically modifying the molecular structure and observing the resulting changes in liquid crystalline behavior, thermal stability, and photoreactivity.
Studies have shown that even small modifications, such as altering the length of flexible alkoxy chains attached to the cinnamate group, can have a significant impact on the material's properties. researchgate.net For example, in a series of cholesterol-based cinnamic acid derivatives, increasing the terminal chain length was found to stabilize the smectic mesophases. researchgate.net Derivatives with shorter chains might only exhibit a cholesteric phase, while longer-chain versions can also show a more ordered smectic A phase at lower temperatures. researchgate.net
The table below summarizes findings for new mesomorphic compounds based on cholesterol and cinnamic acid derivatives with varying terminal alkoxy chain lengths (n).
| Compound (n = number of carbons) | Observed Mesophases | Key Finding |
| Shorter Chains | Cholesteric Phase | Primarily exhibit a cholesteric phase. researchgate.net |
| 12-TC (n=12) | Cholesteric, Smectic A | Shows both cholesteric and smectic A phases. researchgate.net |
| 14-TC (n=14) | Cholesteric, Smectic A | Shows both cholesteric and smectic A phases. researchgate.net |
| General Trend | - | Increasing the terminal chain length increases the thermal stability of the smectic mesophase. researchgate.net |
By systematically studying these structure-property relationships, researchers can move towards a rational design approach. This will enable the creation of novel cholesterol-cinnamate-based materials with precisely tailored properties for targeted applications in advanced material systems.
Q & A
Q. How is Cholesterol trans-Cinnamate synthesized and characterized in laboratory settings?
this compound is synthesized via esterification of cholesterol with trans-cinnamic acid derivatives. Key characterization methods include high-performance liquid chromatography (HPLC) to confirm purity (>96.0% by HPLC) and nuclear magnetic resonance (NMR) for structural validation. Thin-layer chromatography (TLC) can preliminarily assess reaction progress. Researchers must document synthesis protocols, including solvent systems and purification steps, in lab notebooks to ensure reproducibility .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for sensitive quantification in serum or tissue. Pre-analytical steps should include lipid extraction using chloroform-methanol mixtures and enzymatic hydrolysis to isolate cholesterol esters. Cross-validation between laboratories is critical to ensure method reliability, particularly when adapting protocols across instruments or sites .
Q. How does this compound interact with lipid membranes in vitro?
Studies often employ fluorescence anisotropy or differential scanning calorimetry (DSC) to assess its integration into lipid bilayers. Experimental design should control variables such as membrane composition (e.g., phospholipid-to-cholesterol ratios) and temperature. Data interpretation must account for potential artifacts, such as solvent carryover during sample preparation .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported effects of this compound on lipid metabolism?
Conflicting data may arise from variations in model systems (e.g., cell lines vs. animal models) or dosing regimens. To resolve discrepancies:
- Conduct dose-response studies across multiple models.
- Validate findings using orthogonal assays (e.g., isotopic tracing for cholesterol flux vs. enzymatic assays).
- Perform meta-analyses of primary literature to identify confounding variables, such as coexisting lipid modifiers .
Q. How can researchers design robust preclinical studies to evaluate the atherogenic potential of this compound?
- Use hyperlipidemic animal models (e.g., ApoE-deficient mice) to mimic human pathophysiology.
- Standardize diets and control for baseline cholesterol levels.
- Include endpoints such as aortic plaque quantification via histopathology and serum lipoprotein profiling (LDL-C, HDL-C).
- Adhere to NIH preclinical reporting guidelines, including full disclosure of statistical power and exclusion criteria .
Q. What methodological considerations are critical when studying enzyme interactions with this compound (e.g., cytochrome P450 systems)?
- Use recombinant enzyme assays (e.g., CYP3A4) to isolate specific metabolic pathways.
- Monitor reaction kinetics via spectrophotometry or LC-MS.
- Account for substrate competition effects, particularly with endogenous cholesterol esters.
- Validate findings using knock-out cell lines or enzyme inhibitors to confirm specificity .
Q. How should researchers handle data variability in cross-laboratory studies of this compound’s stability?
- Implement standardized protocols for storage (e.g., -80°C under nitrogen atmosphere) and sample handling.
- Perform interlaboratory cross-validation using shared reference materials.
- Use stability-indicating assays (e.g., accelerated degradation studies with HPLC monitoring) to identify degradation products .
Data Integrity and Reporting
Q. What ethical and statistical practices are essential for publishing research on this compound?
- Maintain raw data logs with timestamps and reagent lot numbers.
- Apply appropriate statistical corrections (e.g., Bonferroni for multiple comparisons) and report effect sizes.
- Disclose conflicts of interest, particularly if using proprietary analogs or industry-funded reagents .
Q. How can researchers ensure reproducibility when studying this compound’s role in lipid rafts?
- Use atomic force microscopy (AFM) or super-resolution imaging to visualize raft organization.
- Replicate experiments across multiple cell types (e.g., HEK293 vs. hepatocytes).
- Publish full methodological details, including buffer compositions and imaging parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
